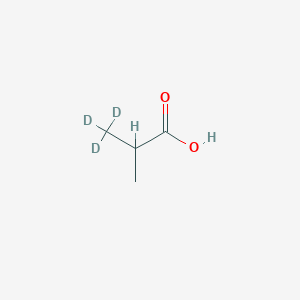

2-Methyl-d3-propionic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

“2-Methyl-d3-propionic Acid” is a colorless oily liquid with a strong pungent odor. It has a melting point of -47 °c, a boiling point of 154.5 °c, and a relative density of 0.949. Its refractive index is 3930, and it has a flash point (closed cup) of 76.67 °c. The surface tension is (25.2±0.3)mN/m at 20 °c. It is miscible with water and soluble in ethanol, ether, etc .

Scientific Research Applications

Applications in Chemical Engineering

2-Methyl-d3-propionic Acid, a variant of propionic acid, holds significance in chemical engineering. Propionic acid itself is used widely in various industries, including chemical, pharmaceutical, and food industries. A study by Keshav, Chand, and Wasewar (2009) highlights the use of reactive extraction techniques for recovering propionic acid from fermentation broth, a process critical in downstream processing for product separation in these industries (Keshav, Chand, & Wasewar, 2009).

Environmental Applications

In environmental science, propionic acid derivatives like 2-Methyl-d3-propionic Acid are studied for pollutant adsorption. Kamaraj et al. (2018) explored the use of zinc hydroxide for adsorbing hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid from water, demonstrating the compound's relevance in water purification processes (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).

Biochemical Research

The acidic properties of propionic acid derivatives are of interest in biochemical research. Ocak (2020) investigated the acidity strengths of various propionic acid derivatives in different solvents, an essential aspect for understanding their behavior in biochemical reactions (Ocak, 2020).

Fermentation and Bioprocessing

2-Methyl-d3-propionic Acid, similar to its parent compound, plays a role in fermentation processes. Rodriguez et al. (2014) discussed the fermentative production of propionic acid from sugars, which has applications in producing plastics, food preservatives, and pharmaceuticals (Rodriguez, Stowers, Pham, & Cox, 2014).

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Methyl-d3-propionic Acid, also known as Isobutyric Acid or Isobutanoic Acid, is a carboxylic acid . It is primarily used as a food additive and flavoring agent It is known that carboxylic acids like 2-methyl-d3-propionic acid can interact with various enzymes and receptors in the body .

Mode of Action

As a carboxylic acid, it can participate in various biochemical reactions, including the formation of amide, ester, anhydride, and chloride derivatives . It can also undergo metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Biochemical Pathways

2-Methyl-d3-propionic Acid, being a carboxylic acid, is involved in the metabolic pathway of carboxylic acids. It is typically metabolized to propionyl-CoA, which is a part of the citric acid cycle . This cycle is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of this cycle are used in various other biochemical reactions.

Pharmacokinetics

It is likely metabolized in the liver and excreted in the urine .

Result of Action

Its metabolic product, propionyl-CoA, is involved in the citric acid cycle, which plays a crucial role in energy production .

properties

IUPAC Name |

3,3,3-trideuterio-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

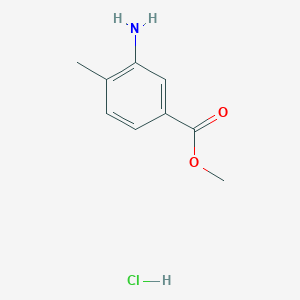

Canonical SMILES |

CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649443 |

Source

|

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-d3-propionic Acid | |

CAS RN |

95926-99-1 |

Source

|

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)

![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)